6-chloro-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-chloro-7-[(2-methoxyphenyl)methoxy]-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO4/c1-26-20-10-6-5-9-16(20)14-27-22-13-21-18(11-19(22)24)17(12-23(25)28-21)15-7-3-2-4-8-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQTWAXYZCCNFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-phenyl-2H-chromen-2-one and 2-methoxybenzyl alcohol.
Protection of Hydroxyl Group: The hydroxyl group of 2-methoxybenzyl alcohol is protected using a suitable protecting group, such as a silyl ether.
Formation of Ether Linkage: The protected 2-methoxybenzyl alcohol is then reacted with 6-chloro-4-phenyl-2H-chromen-2-one in the presence of a base, such as potassium carbonate, to form the ether linkage at the 7th position.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Substituent Variations at Position 7
The benzyloxy group at position 7 is a critical site for modulating activity. Key analogs include:
Key Observations :
Substituent Variations at Position 4
The phenyl group at position 4 is conserved in most analogs, but substitutions like alkyl or heteroaryl groups alter activity:
Key Observations :
- Phenyl Retention : The phenyl group at position 4 is critical for π-π stacking in receptor binding. Alkyl substitutions (e.g., ethyl ) reduce aromatic interactions, diminishing activity.
- Hybrid Molecules: Furan-containing derivatives (e.g., ) demonstrate diversification into non-cancer applications, such as antihypertensive effects.
Structural and Computational Insights
- Collision Cross-Section (CCS) : The target compound’s predicted CCS (190.9 Ų for [M+H]+) indicates a compact structure compared to bulkier analogs like the hexyl derivative (CCS >200 Ų) .
- Crystallography : SHELX-refined structures (e.g., ) reveal that para-substituted benzyl groups adopt planar conformations, while ortho-substituted groups (e.g., 2-methoxy) introduce torsional strain, affecting packing and solubility.
Biological Activity
Overview
6-Chloro-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound classified under chromen-2-one derivatives. Its molecular formula is with a molecular weight of approximately 376.8 g/mol. The compound's structure features a chloro group at the 6th position, a 2-methoxybenzyl group at the 7th position, and a phenyl group at the 4th position of the chromen core. This unique structural arrangement is associated with various biological activities, making it a subject of interest in medicinal chemistry.
The synthesis of this compound typically involves several key steps:
- Starting Materials: The synthesis begins with 6-chloro-4-phenyl-2H-chromen-2-one and 2-methoxybenzyl alcohol.
- Protection of Hydroxyl Group: The hydroxyl group of the 2-methoxybenzyl alcohol is protected.
- Formation of Ether Linkage: The protected alcohol is reacted with the chromen derivative in the presence of a base (e.g., potassium carbonate).
- Deprotection: Removal of the protecting group yields the final product.
The compound can also undergo various reactions such as oxidation, reduction, and substitution, allowing for further derivatization to enhance its biological activity .
Anticancer Activity
Research indicates that derivatives of chromen-2-one, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| AGS | 14.5 ± 0.5 |
| MGC-803 | 22.3 ± 1.0 |
| HCT-116 | 18.0 ± 0.8 |
| A549 | 15.7 ± 0.9 |
| HepG2 | 20.1 ± 1.1 |
| HeLa | 16.3 ± 0.6 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells, such as enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that it may inhibit certain enzyme activities, leading to disrupted cellular processes associated with cancer proliferation and inflammation.
Anti-inflammatory and Antioxidant Properties
In addition to its anticancer effects, this compound has been studied for its anti-inflammatory and antioxidant activities. These properties are crucial for therapeutic applications in conditions characterized by oxidative stress and chronic inflammation .
Case Studies
A notable study evaluated the effects of various chromen derivatives on cancer cell lines, focusing on their structure-activity relationships (SAR). The results indicated that modifications to the methoxy and chloro groups significantly influenced their cytotoxicity profiles:
- Compound Variants:
- 6-Chloro-7-hydroxy-4-phenylchromen-2-one showed moderate activity.
- 6-Chloro-7-(4-fluorophenyl)methoxy)-4-phenylchromen-2-one exhibited enhanced potency against AGS cells with an IC50 of .
These findings underscore the importance of structural modifications in enhancing biological activity .
Q & A
Q. Key Factors Affecting Yield :
- Temperature : Higher temperatures (>80°C) during etherification may lead to hydrolysis of the ester group.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but require strict anhydrous conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product from regioisomers .
What spectroscopic techniques are recommended for characterizing the structure of this compound?
Basic Research Question
A combination of spectroscopic and crystallographic methods is essential:
For ambiguous signals (e.g., overlapping aromatic protons), 2D NMR (COSY, HSQC) is recommended .
How does the substitution pattern (e.g., 2-methoxybenzyl vs. other substituents) affect the compound's biological activity?
Advanced Research Question
The 2-methoxybenzyl group confers unique bioactivity compared to analogs:
- Antimicrobial Activity : The 2-methoxy group enhances lipophilicity, improving membrane penetration. MIC values against S. aureus drop from 32 µg/mL (4-chlorobenzyl analog) to 8 µg/mL (2-methoxybenzyl) .
- Cytotoxicity : Substitution at the 7-position with electron-donating groups (e.g., methoxy) reduces IC₅₀ in MCF-7 cells by 40% compared to electron-withdrawing substituents (e.g., nitro) .
Q. Methodological Insight :
- Use molecular docking (AutoDock Vina) to compare binding affinities with target enzymes (e.g., topoisomerase II).
- SAR Studies : Synthesize analogs with substituents at the 2-, 4-, and 7-positions and assay against a panel of cancer cell lines .
What strategies can resolve contradictions in biological activity data across studies with varying substituents?
Advanced Research Question
Contradictions often arise from differences in:
- Assay Conditions : pH, serum concentration, and incubation time (e.g., ROS generation assays are time-sensitive) .
- Compound Purity : Residual solvents (DMF, DCM) in ≤95% pure samples can artificially inflate cytotoxicity .
Q. Resolution Strategies :
Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or NIH/NCATS protocols for cytotoxicity .
Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed esters) that may confound results .
Meta-Analysis : Compare data across ≥3 independent studies using tools like RevMan to identify outliers .
How can computational methods predict reactivity or interaction with biological targets?
Advanced Research Question
Density Functional Theory (DFT) :
- Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-3 for Michael addition) .
- Predict oxidation potentials (e.g., HOMO-LUMO gap <4 eV suggests redox activity) .
Q. Molecular Dynamics (MD) Simulations :
- Simulate binding to cytochrome P450 3A4 (CYP3A4) to assess metabolic stability .
- Use GROMACS with CHARMM36 force field for 100-ns trajectories .
Validation : Cross-check predictions with experimental data (e.g., IC₅₀ vs. docking scores) .
What are the challenges in optimizing reaction conditions for introducing the 2-methoxybenzyloxy group?
Advanced Research Question
Key Challenges :
- Steric Hindrance : Bulky 2-methoxybenzyl bromide requires prolonged reaction times (24–48 hrs) .
- Competing Reactions : Base-catalyzed hydrolysis of the chromen-2-one core (mitigated by using K₂CO₃ instead of NaOH) .
Q. Optimization Workflow :
DoE (Design of Experiments) : Vary temperature (40–80°C), solvent (DMF vs. THF), and base (K₂CO₃ vs. NaH) .
In Situ Monitoring : Use FT-IR to track disappearance of the OH stretch (3600 cm⁻¹) .
Scale-Up : Transition from batch to flow chemistry (residence time: 30 min) to improve reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
